molecular formula C10H10Br2N2O B15369216 Benzamide, 4-amino-N-cyclopropyl-3,5-dibromo- CAS No. 63887-23-0

Benzamide, 4-amino-N-cyclopropyl-3,5-dibromo-

Cat. No.: B15369216
CAS No.: 63887-23-0
M. Wt: 334.01 g/mol
InChI Key: ZBZROZCBZIOIPF-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-N-cyclopropyl-3,5-dibromo- (hereafter referred to as Compound X), is a halogenated benzamide derivative characterized by a 4-amino group, bromine substitutions at positions 3 and 5, and an N-cyclopropyl moiety. Its molecular formula is C₁₀H₁₀Br₂N₂O, with a molecular weight of 346.01 g/mol. The cyclopropyl group at the amide nitrogen introduces steric constraints, which may enhance metabolic stability compared to linear alkyl substituents .

Properties

CAS No.

63887-23-0

Molecular Formula

C10H10Br2N2O

Molecular Weight

334.01 g/mol

IUPAC Name

4-amino-3,5-dibromo-N-cyclopropylbenzamide

InChI

InChI=1S/C10H10Br2N2O/c11-7-3-5(4-8(12)9(7)13)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15)

InChI Key

ZBZROZCBZIOIPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

Biological Activity

Benzamide, 4-amino-N-cyclopropyl-3,5-dibromo- is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzamide, 4-amino-N-cyclopropyl-3,5-dibromo- includes two bromine atoms, an amino group, and a cyclopropyl moiety attached to the benzene ring. These structural features contribute to its reactivity and biological interactions. The presence of bromine enhances lipophilicity, which can improve membrane permeability and bioavailability.

The mechanism of action for Benzamide derivatives often involves their interaction with specific molecular targets. The bromine atoms and cyclopropyl group enhance binding affinity to biological targets, while the amino group can participate in hydrogen bonding. These interactions may modulate various signaling pathways and enzymatic activities within biological systems.

Biological Activities

Benzamide derivatives, including 4-amino-N-cyclopropyl-3,5-dibromo-, have been investigated for various biological activities:

  • Antiviral Activity : Compounds structurally similar to benzamides have shown efficacy against viruses such as Ebola and Marburg. For instance, a series of 4-(aminomethyl)benzamides were identified as potent inhibitors of viral entry with EC50 values < 10 μM .
  • Anti-inflammatory Effects : Some benzamide derivatives exhibit significant anti-inflammatory properties. For example, compounds derived from benzene sulphonamides demonstrated effective inhibition of carrageenan-induced rat paw edema .
  • Antimicrobial Activity : Benzamide derivatives have also shown promising antimicrobial activity against various pathogens. For instance, specific derivatives displayed MIC values as low as 6.67 mg/mL against E. coli and S. aureus .

Case Studies and Research Findings

  • Ebola Virus Inhibition : A study highlighted the development of small molecule inhibitors based on the benzamide scaffold that effectively inhibited Ebola virus entry. These compounds were optimized for potency and selectivity through structure-activity relationship (SAR) studies .
  • Anti-inflammatory Studies : Research on benzenesulphonamide derivatives indicated that certain compounds could inhibit inflammation significantly in animal models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Evaluation : A series of benzamides were evaluated for their antimicrobial properties, showing varied effectiveness against different bacterial strains. The findings support further exploration into their use as antibacterial agents .

Comparative Analysis

Compound TypeBiological ActivityEC50/MIC Values
4-(Aminomethyl)benzamidesAntiviral (Ebola/Marburg)< 10 μM
Benzene Sulphonamide DerivativesAnti-inflammatoryUp to 94% inhibition
Benzamide DerivativesAntimicrobialMIC as low as 6.67 mg/mL

Comparison with Similar Compounds

Data Tables

Notes

Synthetic Challenges : Introducing two bromine atoms at positions 3 and 5 requires regioselective bromination, which may necessitate directing groups or harsh conditions .

Solubility Limitations: The bromine atoms and cyclopropyl group likely render Compound X poorly soluble in aqueous media, necessitating prodrug strategies or nanoparticle formulations.

Unresolved Questions : Direct biological data for Compound X is absent in available literature; further studies on its pharmacokinetics and toxicity are critical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-amino-N-cyclopropyl-3,5-dibromobenzamide, and how is structural purity validated?

  • Methodology : Synthesis typically involves sequential functionalization of the benzamide core. For example:

Acylation : React 4-amino-3,5-dibromobenzoic acid with cyclopropylamine under coupling agents (e.g., EDCI/HOBt).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient).

Validation : Confirm purity via HPLC (>95%) and characterize using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy. Key 13C^{13}\text{C} NMR peaks include carbonyl (δ ~166 ppm), aromatic carbons (δ 120–140 ppm), and cyclopropyl carbons (δ ~35 ppm) .

  • Advanced Tip : Monitor reaction progress by TLC with UV visualization and optimize solvent systems for intermediates.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Primary Methods :

  • X-ray Crystallography : Refinement via SHELXL (SHELX suite) to resolve atomic positions and bond lengths. SHELX is robust for small-molecule structures even with twinned or high-resolution data .
  • NMR Spectroscopy : Use DMSO-d6d_6 as a solvent for 1H^{1}\text{H}/13C^{13}\text{C} NMR. Key peaks:
  • Aromatic protons (δ 7.0–8.0 ppm, split due to bromine substituents).
  • Cyclopropyl NH (δ ~8.5 ppm, broad singlet) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ at m/z 294.943).

Advanced Research Questions

Q. How can researchers address crystallographic challenges such as polymorphism or peak overlap in X-ray studies?

  • Strategies :

Crystal Structure Prediction (CSP) : Use density functional theory (DFT) to model polymorph stability and lattice energy. CSP tools (e.g., GRACE, DMACRYS) can prioritize experimental conditions .

Data Collection : Employ synchrotron radiation for high-resolution data to resolve overlapping reflections.

Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R-factor convergence (<5%) .

  • Case Study : Benzamide’s historical polymorphism issues were resolved using CSP-guided experiments, reducing trial-and-error crystallization .

Q. What statistical frameworks are suitable for analyzing biological activity data in derivative studies?

  • Protocol :

  • Experimental Design : Perform dose-response assays in triplicate (n = 3) to ensure reproducibility.
  • Analysis : Use GraphPad Prism for nonlinear regression (one-phase decay models) and two-way ANOVA to compare treatment groups. Apply post-hoc tests (e.g., Tukey’s) for pairwise comparisons .
  • Reporting : Include SEM (standard error of the mean) and significance thresholds (p < 0.05).

Q. How can spectral ambiguities in NMR or GC-MS be resolved for this compound?

  • Troubleshooting :

  • NMR :
  • Use 2D techniques (HSQC, HMBC) to assign overlapping aromatic signals.
  • Compare with NIST reference data for halogen-induced shifts .
  • GC-MS : Optimize ionization parameters (e.g., electron impact at 70 eV) and cross-reference fragmentation patterns with databases (NIST WebBook) .

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